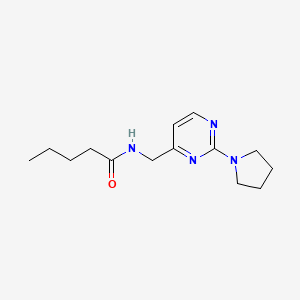

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide

Description

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is a synthetic small molecule characterized by a pyrimidine core substituted at position 2 with a pyrrolidine moiety and at position 4 with a pentanamide group via a methyl linker. The compound’s molecular formula is C15H24N4O, with a molecular weight of 276.38 g/mol (calculated). Its design integrates features aimed at balancing lipophilicity (via the pentanamide chain) and target binding (via the pyrrolidine-pyrimidine system).

Properties

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-2-3-6-13(19)16-11-12-7-8-15-14(17-12)18-9-4-5-10-18/h7-8H,2-6,9-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOFVHAANPKMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC(=NC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide can be achieved through various synthetic routes. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of cost-effective reagents and catalysts is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine and pyrrolidine structures exhibit significant anticancer properties. For instance, derivatives similar to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide have been shown to inhibit cell proliferation in various cancer cell lines by modulating protein kinase activity, particularly targeting cyclin-dependent kinases (CDKs) .

Case Study:

A study demonstrated that specific derivatives could effectively inhibit the growth of acute myeloid leukemia cells by inducing apoptosis. The compound's ability to modulate CDK activity was pivotal in its mechanism of action, showcasing its potential as a therapeutic agent for cancer treatment .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological research. Compounds with similar configurations have been investigated for their effects on neurotransmitter uptake and receptor modulation, particularly in the context of treating neurological disorders such as depression and anxiety .

Case Study:

Research has highlighted the efficacy of pyrrolidine derivatives in enhancing serotonin and dopamine levels in animal models, which may translate into therapeutic benefits for mood disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of functional groups essential for its biological activity. Variations in the synthesis process can lead to derivatives with enhanced potency or altered pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(a) Core Heterocycle and Substituents

- Target Compound : Pyrimidine core with pyrrolidine (position 2) and pentanamide (position 4).

- Analog 1: N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide () Core: Quinoline (vs. pyrimidine). Substituents: Pyrrolidine-ethyl chain (position 2), morpholinomethyl (position 3), and hydroxy group (position 4). Molecular Weight: 384.47 g/mol .

- Analog 2: N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide () Core: Pyrazolo[3,4-d]pyrimidine (vs. pyrimidine). Substituents: Piperidine (position 4), methylsulfanyl (position 6), and propyl-pentanamide (position 1). Molecular Weight: Not explicitly stated but estimated >450 g/mol .

- Analog 3 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

Key Observations :

- The target compound’s pyrimidine core is distinct from quinoline (Analog 1) and pyrazolo-pyrimidine (Analog 2).

- Piperidine in Analog 2 may confer different steric and electronic effects compared to pyrrolidine in the target compound.

(b) Functional Group Analysis

- Pentanamide Chain : Present in both the target compound and Analog 3, but Analog 3’s chain is modified with a methyl group and linked to a bulkier aromatic system.

- Pyrrolidine vs. Piperidine : Pyrrolidine (5-membered ring) in the target compound may enhance rigidity and binding affinity compared to piperidine (6-membered ring) in Analog 2 .

Physicochemical Properties

| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Molecular Weight | 276.38 | 384.47 | ~450 | 493.53 |

| LogP (Estimated) | ~2.1 | ~1.8 | ~3.5 | ~3.0 |

| Solubility (mg/mL) | Moderate | Low | Very Low | Low |

Key Observations :

- The target compound’s lower molecular weight and moderate logP suggest better bioavailability compared to Analog 1 and 3.

- Analog 2’s high logP and molecular weight may limit aqueous solubility.

Hypothetical Targets :

- The pyrrolidine-pyrimidine system in the target compound could interact with adenosine receptors or kinase domains.

- Pentanamide may enhance membrane permeability for intracellular targets.

Biological Activity

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide, also known as N-[(2-pyrrolidin-1-yl)pyrimidin-4-yl]methylthiophene-2-carboxamide, is a compound that has garnered attention for its potential biological activities, particularly in the context of pain modulation and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Target Interactions

This compound functions primarily as an antagonist of the vanilloid receptor 1 (VR1) , which is involved in pain perception. By inhibiting this receptor, the compound can modulate pain responses effectively, making it a candidate for analgesic therapies.

Biochemical Pathways

The compound also influences several biochemical pathways by inhibiting phosphodiesterase type 5 (PDE5) . This inhibition results in increased levels of cyclic guanosine monophosphate (cGMP) , which plays a critical role in various physiological processes including muscle contraction and vasodilation.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the pyrrolidine and pyrimidine moieties can significantly affect biological activity. For instance, structural alterations that enhance lipophilicity or steric properties often lead to improved receptor affinity and selectivity .

Comparative Analysis of SAR

A summary of key findings from SAR studies is presented in the table below:

Analgesic Properties

A study examining the analgesic effects of this compound demonstrated its efficacy in reducing pain responses in animal models. The compound was administered to rats subjected to inflammatory pain models, showing a significant reduction in pain behavior compared to controls.

Neuropharmacological Applications

In neuropharmacology, derivatives of this compound have been investigated for their potential use as neuroleptics. One study found that specific modifications led to compounds with enhanced antipsychotic properties and reduced side effects compared to traditional neuroleptics like haloperidol .

In Vivo Studies

In vivo studies using PET imaging with radiolabeled derivatives of related compounds have shown promising results regarding brain uptake and receptor binding profiles, indicating potential for therapeutic applications in neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.